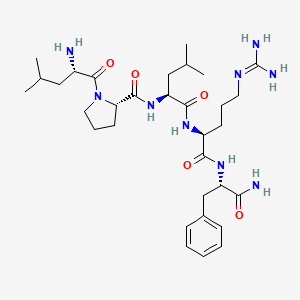
Leu-Pro-Leu-Arg-Phe-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LPLRF-NH2, also known as Lys-Pro-Leu-Arg-Phe-NH2, is a member of the RFamide peptide family. This compound is known for its anorexigenic effect, meaning it suppresses appetite. It also has the ability to elevate arterial blood pressure and modulate the electrical activity of brainstem neurons . The molecular formula of LPLRF-NH2 is C32H53N9O5, and it has a molecular weight of 643.82 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: LPLRF-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of LPLRF-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: LPLRF-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the peptide .
Applications De Recherche Scientifique
LPLRF-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in appetite regulation and neuronal activity.
Medicine: Explored for potential therapeutic applications in conditions related to appetite and blood pressure regulation.
Industry: Utilized in the development of peptide-based drugs and research tools
Mécanisme D'action
LPLRF-NH2 exerts its effects by binding to specific receptors in the body, such as the FMRFa receptor. This binding triggers a cascade of molecular events that result in the modulation of neuronal activity and physiological responses. The compound’s anorexigenic effect is believed to be mediated through its action on the hypothalamus, a region of the brain involved in appetite regulation .
Comparaison Avec Des Composés Similaires
LPLRF-NH2 is unique in its specific sequence and effects. it shares similarities with other RFamide peptides, such as:
FMRFamide: A molluscan peptide with cardioexcitatory properties.
Neuropeptide FF: Involved in pain modulation and cardiovascular regulation.
Neuropeptide AF: Similar to neuropeptide FF but with distinct receptor binding properties
These compounds share the conserved RFamide sequence but differ in their specific amino acid compositions and physiological effects.
Propriétés
Numéro CAS |
88280-21-1 |
|---|---|
Formule moléculaire |
C32H53N9O5 |
Poids moléculaire |
643.8 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H53N9O5/c1-19(2)16-22(33)31(46)41-15-9-13-26(41)30(45)40-25(17-20(3)4)29(44)38-23(12-8-14-37-32(35)36)28(43)39-24(27(34)42)18-21-10-6-5-7-11-21/h5-7,10-11,19-20,22-26H,8-9,12-18,33H2,1-4H3,(H2,34,42)(H,38,44)(H,39,43)(H,40,45)(H4,35,36,37)/t22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
NIIZKQVUHKYFML-LROMGURASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


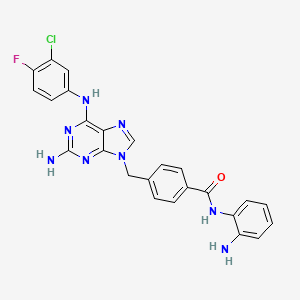


![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
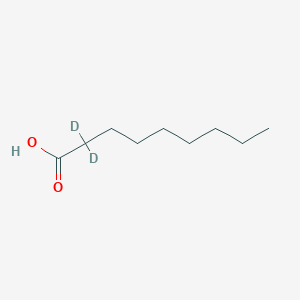
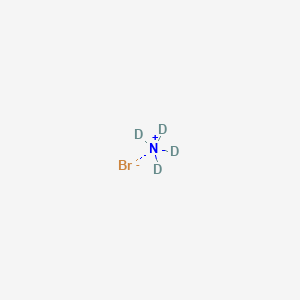
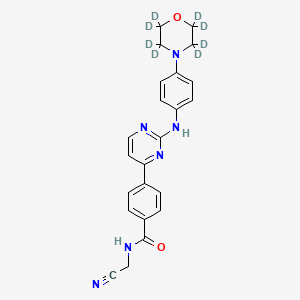

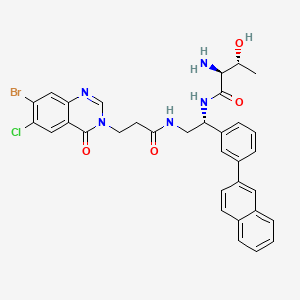
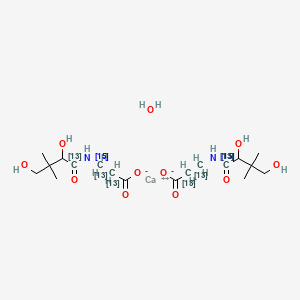
![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)



